molecular formula C8H12O3 B2859843 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid CAS No. 2305253-19-2

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid

Cat. No.: B2859843
CAS No.: 2305253-19-2
M. Wt: 156.181
InChI Key: RGVZZXIDZQTWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid is a bicyclic compound with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo ring fused with a carboxylic acid group

Preparation Methods

The synthesis of 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic structure.

    Reaction Conditions: The cyclization reaction is often carried out in the presence of a catalyst, such as a Lewis acid, at elevated temperatures to facilitate the formation of the oxabicyclo ring.

    Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions with reagents such as alcohols or amines to form esters or amides, respectively.

    Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and pH to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, it serves as a scaffold for designing new drugs. Its derivatives are explored for their potential to treat various diseases, including infections and inflammatory conditions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems. These interactions can modulate the activity of the targets, leading to various biological effects.

    Pathways Involved: The pathways affected by the compound depend on its specific structure and functional groups.

Comparison with Similar Compounds

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-7-4-8(5-7,6(9)10)2-3-11-7/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVZZXIDZQTWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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